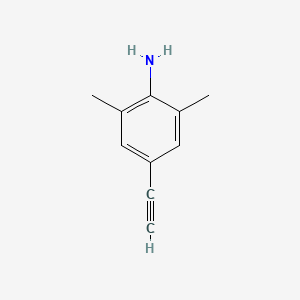
4-Ethynyl-2,6-dimethylaniline
Vue d'ensemble
Description
4-Ethynyl-2,6-dimethylaniline is a chemical compound with the molecular formula C10H11N . It is also known as 1-Ethynyl-4-dimethylaniline or 4-Dimethylaminophenylacetylene . This compound features an ethynyl group (C≡C) attached to a dimethylaniline moiety. The presence of both aromatic and alkyne functionalities makes it interesting for various applications .
Synthesis Analysis
4-Ethynyl-2,6-dimethylaniline can be prepared via hydrolysis of 4-(3-methyl-3-hydroxy-1-butynyl)-N,N-dimethylaniline using potassium hydroxide in toluene . The reaction involves replacing the hydroxy group with an ethynyl group.Molecular Structure Analysis
The molecular formula of 4-Ethynyl-2,6-dimethylaniline is C10H11N . It consists of a benzene ring substituted with two methyl groups (dimethylaniline) and an ethynyl group (C≡C) at the 4-position. The molecular weight is approximately 145.20 g/mol .Chemical Reactions Analysis
- [2+2] Cycloaddition - Retro-Electrocyclization (CA-RE) Reaction : 4-Ethynyl-2,6-dimethylaniline reacts with tetracyanoethylene (TCNE) in a [2+2] cycloaddition to form a cyclobutene intermediate. Subsequently, the retro-electrocyclization leads to the formation of a butadiene product (TCBD) (Scheme 1) . The reaction is atom-economic and yields the desired product selectively. Other Synthetic Applications : 4-Ethynyl-2,6-dimethylaniline can be used to synthesize copper(I) arylacetylide, N,N-dimethyl-4-(3-pyridinylethynyl)aniline, and other related compounds .
Applications De Recherche Scientifique
Crystal Engineering with Ethynylbenzenes
4-Ethynyl-2,6-dimethylaniline has been studied for its crystal and molecular structures. Batsanov et al. (2006) explored its phase transition and molecular linking in crystals, highlighting its significance in crystal engineering (Batsanov et al., 2006).
Push-Pull Chromophores
Jayamurugan et al. (2011) investigated the use of 4-ethynyl-2,6-dimethylaniline in creating highly functionalized 6,6-dicyanopentafulvene, a significant component in the development of new chromophores with charge-transfer bands (Jayamurugan et al., 2011).
Metallophthalocyanine-Gold Nanoparticle Hybrids
Farajzadeh et al. (2022) synthesized new compounds using 4-2-(4-ethynyl-N,N-dimethylaniline)pthalonitrile, indicating its potential as a biological agent in the design of metallophthalocyanine-gold nanoparticle hybrids (Farajzadeh et al., 2022).
Propriétés
IUPAC Name |
4-ethynyl-2,6-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-4-9-5-7(2)10(11)8(3)6-9/h1,5-6H,11H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTBDBQILQSJMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20441971 | |
| Record name | 4-ETHYNYL-2,6-DIMETHYLANILINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20441971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethynyl-2,6-dimethylaniline | |
CAS RN |
255850-24-9 | |
| Record name | 4-ETHYNYL-2,6-DIMETHYLANILINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20441971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



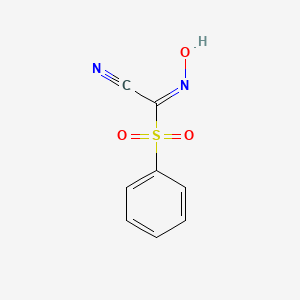
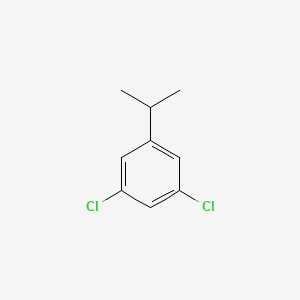
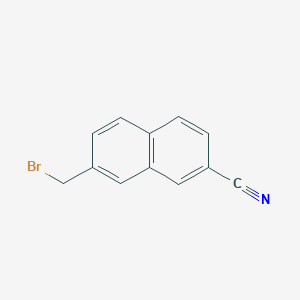
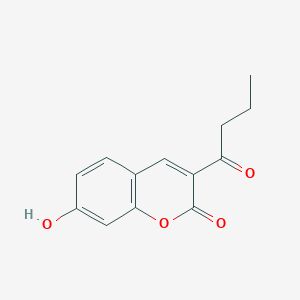
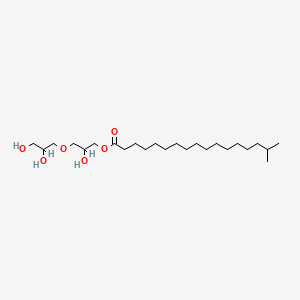
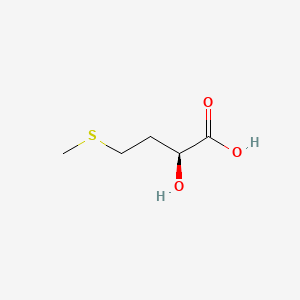
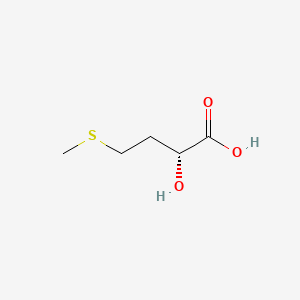
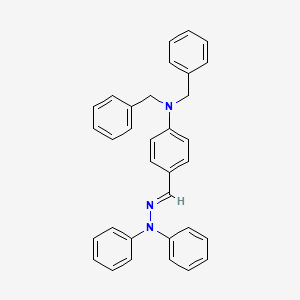
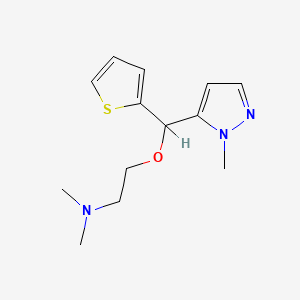
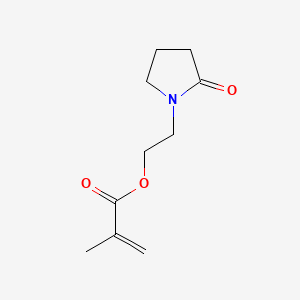
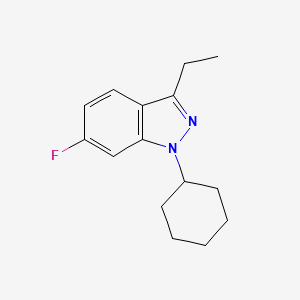
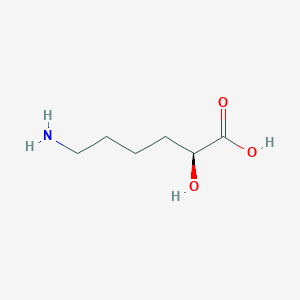
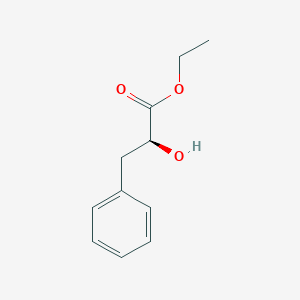
![N-[[3-[2-(3-piperazin-1-ylpyrazin-2-yl)oxyethoxy]phenyl]methyl]propan-2-amine](/img/structure/B1609669.png)